molecular formula C22H28N2O2 B5030321 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine

1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5030321
M. Wt: 352.5 g/mol
InChI Key: LSRDSLCRVDKBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine, also known as DAPP, is a potent and selective serotonin 5-HT1A receptor agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders.

Mechanism of Action

1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine acts as a selective agonist for the serotonin 5-HT1A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of mood, anxiety, and other physiological processes. 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine binds to the 5-HT1A receptor and activates it, leading to increased serotonin release and downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine has been shown to increase serotonin levels in the brain, which can have a number of physiological effects. Serotonin is involved in the regulation of mood, appetite, sleep, and other physiological processes. 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, further supporting its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine is its high selectivity for the serotonin 5-HT1A receptor, which minimizes off-target effects. Additionally, 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine is its relatively low potency compared to other 5-HT1A receptor agonists. This may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine and its downstream effects on neuronal signaling. Finally, the development of more potent and selective 5-HT1A receptor agonists may lead to improved therapeutic options for the treatment of anxiety, depression, and other psychiatric disorders.

Synthesis Methods

The synthesis of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine involves the reaction of 1-(3,4-dimethylphenoxy)acetyl chloride with 4-(2,3-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine. This synthesis method has been optimized to produce high yields of 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine with excellent purity.

Scientific Research Applications

1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. It has been shown to increase serotonin levels in the brain, which can alleviate symptoms of these disorders. Additionally, 1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine has been investigated for its potential use in the treatment of pain, addiction, and other psychiatric disorders.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16-8-9-20(14-18(16)3)26-15-22(25)24-12-10-23(11-13-24)21-7-5-6-17(2)19(21)4/h5-9,14H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRDSLCRVDKBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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